molecular formula C22H30O4 B1262864 Cyclospongiaquinone-1

Cyclospongiaquinone-1

Cat. No.: B1262864
M. Wt: 358.5 g/mol
InChI Key: HFBFVIXWFQKASY-UHFFFAOYSA-N
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Description

Cyclospongiaquinone-1 (CSQ1) is a marine-derived merosesquiterpene quinone characterized by a tetracyclic benzo[α]xanthene skeleton, comprising a drimane-type sesquiterpene fused to a 1,4-benzoquinone moiety via an oxygen bridge (Figure 1) . It was first isolated from the sponge Dactylospongia elegans and Stelospongia conulata . CSQ1 exhibits diverse bioactivities, including cytotoxicity, antimicrobial effects (particularly against Gram-positive bacteria), anti-inflammatory properties, and hypoxia-inducible factor (HIF-1) activation . Its synthesis has been achieved through acid-induced cyclization of (+)-sclareolide-derived intermediates, with a 24–33% yield over 10–12 steps .

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

10-methoxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione

InChI

InChI=1S/C22H30O4/c1-20(2)8-6-9-21(3)16(20)7-10-22(4)17(21)11-13-18(24)15(25-5)12-14(23)19(13)26-22/h12,16-17H,6-11H2,1-5H3

InChI Key

HFBFVIXWFQKASY-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C

Synonyms

cyclospongiaquinone-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Dehydrocyclospongiaquinone-1
  • Structure : Differs from CSQ1 by dehydrogenation at the C12–C12a bond, forming a conjugated diene system .
  • Source : Co-isolated with CSQ1 from D. elegans .
  • Bioactivity : Shares antimicrobial and cytotoxic profiles but may exhibit altered potency due to increased electron delocalization .
Cyclospongiaquinone-2
  • Structure : Contains a rearranged sesquiterpene unit with a spiranic skeleton .
  • Source : Isolated alongside CSQ1 from D. elegans .
  • Bioactivity : Demonstrates moderate cytotoxicity but lacks reported anti-inflammatory activity .
Dactyloquinone B
  • Structure : Features a similar ether bridge but incorporates a rearranged sesquiterpene skeleton .
  • Source : Isolated from D. elegans .
  • Bioactivity: Exhibits moderate cytotoxicity and synergizes with CSQ1 to inhibit nitric oxide (NO) production in macrophages (IC₅₀ = 8.2 μM) .

Functional Analogues

Puupehenone and Puupehenol
  • Structure: Lack the ether bridge, possessing a linear sesquiterpene-quinone arrangement .
  • Source : Isolated from Dactylospongia spp. and Verongida sponges .
  • Bioactivity : Strong antioxidant and antimicrobial effects (MIC = 1–4 μg/mL against S. aureus), surpassing CSQ1 in potency .
Ilimaquinone
  • Structure: Linear sesquiterpene-quinone with a drimane skeleton .
  • Source : Found in Dysidea spp. .
  • Bioactivity: Notable anti-HIV activity (EC₅₀ = 0.8 μM) and HIF-1 activation, but weaker cytotoxicity compared to CSQ1 .
Spongiaquinone
  • Structure: Lacks the fused pyran ring, with a simpler sesquiterpene-quinone linkage .
  • Source : Co-isolated with CSQ1 from S. conulata .

Bioactivity Comparison

Compound Cytotoxicity (IC₅₀, μM) Antimicrobial (MIC, μg/mL) Anti-Inflammatory (NO Inhibition) HIF-1 Activation
This compound 5.8 (HeLa) 16 (S. aureus) IC₅₀ = 8.2 μM Yes
Dehydrothis compound 6.2 (HeLa) 18 (S. aureus) Not reported No
Puupehenone 2.4 (MCF-7) 1–4 (S. aureus) Not reported No
Ilimaquinone 12.5 (HeLa) >20 (S. aureus) Not reported Yes

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Ether Bridge: The oxygen bridge in CSQ1 enhances conformational rigidity, improving target binding (e.g., HIF-1 or NO synthase) compared to linear analogues like ilimaquinone .
  • Quinone Oxidation State: The 1,4-benzoquinone moiety is critical for redox-mediated activities, such as DNA strand break formation (observed in CSQ1 and ilimaquinone) .
  • Sesquiterpene Rearrangements: Spiranic or rearranged skeletons (e.g., cyclospongiaquinone-2) reduce bioactivity, suggesting the drimane framework optimizes membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclospongiaquinone-1
Reactant of Route 2
Cyclospongiaquinone-1

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